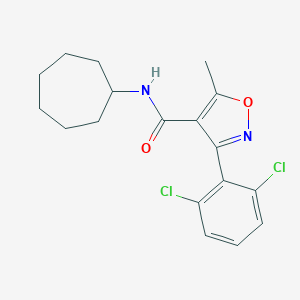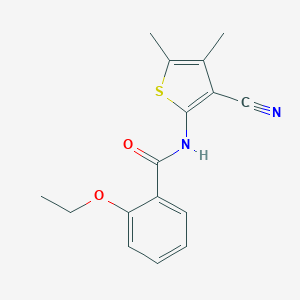![molecular formula C11H9N5O5S2 B447363 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfanyl group and two nitro groups attached to a benzamide moiety
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.
Nitration of the Benzamide Moiety: The nitration of the benzamide moiety can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA: The compound may bind to DNA and interfere with its replication and transcription, leading to cell death.
Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{4-nitrophenyl}acrylamide
These compounds share the thiadiazole core structure but differ in the substituents attached to the ring. The presence of the dinitrobenzamide moiety in this compound may contribute to its unique biological activities and chemical properties.
Properties
Molecular Formula |
C11H9N5O5S2 |
|---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C11H9N5O5S2/c1-2-22-11-14-13-10(23-11)12-9(17)7-4-3-6(15(18)19)5-8(7)16(20)21/h3-5H,2H2,1H3,(H,12,13,17) |
InChI Key |
LEBJOZALAHOUEP-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B447280.png)
![1-{4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-nitrophenyl}-4-methylpiperazine](/img/structure/B447282.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B447283.png)
![3-phenylacrylaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447284.png)
![1-[3-({4-(4-Ethoxyanilino)-5-nitro-6-methyl-2-pyrimidinyl}amino)phenyl]ethanone](/img/structure/B447285.png)
![(4-{[1-(3,4-Dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B447289.png)

![{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetonitrile](/img/structure/B447291.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B447297.png)



